

(E/Z)-J147 Isomers: A Technical Guide on Chemical Structure and Properties

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Compound of Interest		
Compound Name:	(E/Z)-J147	
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Introduction

J147 is a synthetic derivative of curcumin, a component of the spice turmeric.[1][2] It was developed as a potent, orally active neuroprotective agent with the potential for cognitive enhancement.[3] Extensive research has focused on its therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. J147 exists as (E) and (Z) geometrical isomers due to the restricted rotation around the carbon-nitrogen double bond in its hydrazide structure. The majority of published research has been conducted on the (E)-isomer of J147. This guide provides a comprehensive overview of the chemical structure and biological properties of J147, with a focus on the well-characterized (E)-isomer. At present, there is a notable lack of publicly available data specifically characterizing the (Z)-isomer and directly comparing its properties to the (E)-isomer.

Chemical Structure and Physicochemical Properties

The chemical name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide.[4] The structure of J147 features a trifluoroacetylated hydrazide linker connecting a 2,4-dimethylphenyl ring and a 3-methoxybenzylidene group. The presence of the C=N double bond in the hydrazone moiety gives rise to the (E) and (Z) isomers.

Table 1: Physicochemical Properties of (E)-J147



Property	Value	Reference
IUPAC Name	N-(2,4-dimethylphenyl)-2,2,2- trifluoro-N'-[(E)-(3- methoxyphenyl)methylideneam ino]acetamide	[4]
Molecular Formula	C18H17F3N2O2	[2]
Molecular Weight	350.33 g/mol	[3]
CAS Number	1146963-51-0 (E/Z isomers), 1807913-16-1 (E-isomer)	[4][5]
Appearance	Light yellow oil	[6]
Solubility	≥ 16.65 mg/mL in DMSO	[3]

Biological Properties and Mechanism of Action

(E)-J147 has demonstrated significant neuroprotective and neurotrophic activities in various preclinical models.[1][7][8] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[9] By binding to ATP synthase, J147 modulates cellular bioenergetics, leading to a cascade of downstream effects that are beneficial for neuronal health.

Table 2: In Vitro Biological Activities of (E)-J147



Activity	Assay	EC50/IC50	Reference
Neuroprotection (glutamate-induced toxicity)	HT22 cells	60-115 nM	[3]
Neuroprotection (iodoacetic acid- induced toxicity)	HT22 cells	60-115 nM	[3]
Neurotrophic activity (trophic factor withdrawal)	Primary cortical neurons	25 nM	[2]

Signaling Pathways Modulated by (E)-J147

(E)-J147 exerts its neuroprotective effects through the modulation of at least two major signaling pathways:

- AMP-Activated Protein Kinase (AMPK) / Acetyl-CoA Carboxylase (ACC) Pathway: By targeting ATP synthase, J147 leads to an increase in cellular AMP levels, which in turn activates AMPK.[9] Activated AMPK then phosphorylates and inhibits ACC, a key enzyme in fatty acid synthesis.[9] This shift in metabolism is thought to enhance cellular energy homeostasis and protect neurons from age-related decline.
- Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) Pathways: (E)-J147 has been shown to increase the expression of BDNF and NGF, two critical neurotrophins that support neuronal survival, growth, and synaptic plasticity.[8] The upregulation of these neurotrophic factors is a key mechanism underlying the cognitiveenhancing effects of J147.[8]

Experimental Protocols Synthesis of (E)-J147

The synthesis of (E)-J147 is a two-step process:



- Formation of the Hydrazone: 3-methoxybenzaldehyde is reacted with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol at room temperature to form the corresponding hydrazone.
- Trifluoroacetylation: The resulting hydrazone is then reacted with trifluoroacetic anhydride in the presence of triethylamine in dichloromethane at 0°C to yield (E)-J147 as a light yellow oil.
 [6]

Note: A detailed protocol for the separation of the (E) and (Z) isomers of J147 is not readily available in the scientific literature.

In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

- Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in appropriate media and seeded into 96-well plates.
- Compound Treatment: Cells are pre-treated with various concentrations of (E)-J147 for a specified period (e.g., 24 hours).
- Glutamate Challenge: Glutamate is added to the wells to induce excitotoxicity.
- Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3][10][11]

Western Blot Analysis of AMPK Phosphorylation

This method is used to determine the activation of the AMPK pathway.

- Cell Lysis: Cells or tissue samples treated with (E)-J147 are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).



- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies.
- Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

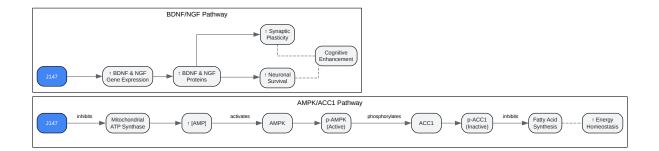
BDNF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of BDNF in biological samples.

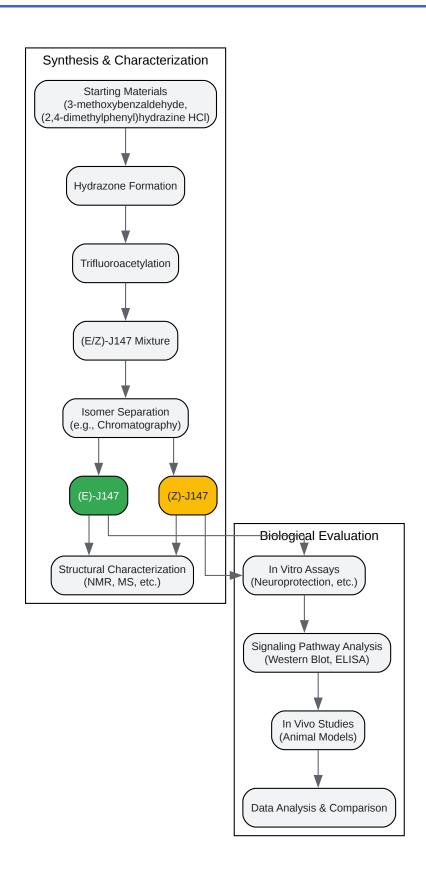
- Sample Preparation: Cell culture supernatants, cell lysates, or tissue homogenates are collected from (E)-J147-treated and control groups.
- ELISA Procedure: The samples are added to a microplate pre-coated with a capture antibody specific for BDNF. Following incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- Substrate Addition and Detection: A substrate for the enzyme is added, resulting in a colorimetric reaction. The absorbance is measured using a microplate reader.
- Quantification: The concentration of BDNF in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant BDNF.

Visualizations









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